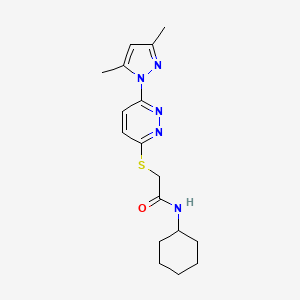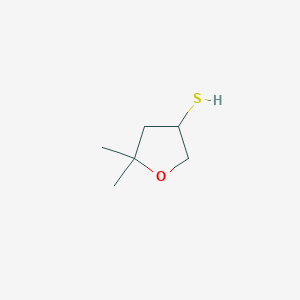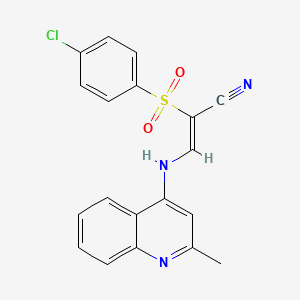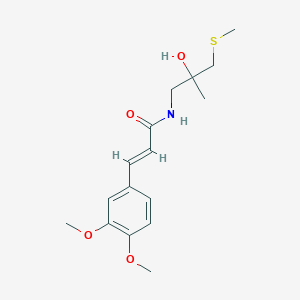
(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide is a useful research compound. Its molecular formula is C16H23NO4S and its molecular weight is 325.42. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Controlled Polymerization Techniques
- RAFT Polymerization : Research demonstrates controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) for synthesizing thermoresponsive polymers, such as poly(N-isopropylacrylamide), which have applications in drug delivery systems. This indicates the potential for controlled synthesis of complex acrylamides for specific applications (Convertine et al., 2004).
Molecular Rearrangement Studies
- Double Rearrangement Reactions : Acrylamides undergoing double rearrangement reactions can lead to the synthesis of novel compounds with potential applications in creating new materials or chemical intermediates (Yokoyama et al., 1985).
Hydrogel Applications
- Hydrogel Synthesis : The synthesis and applications of hydrogels incorporating acrylamide units showcase their potential in biomedical fields, such as tissue engineering and drug delivery. These materials benefit from the unique properties of acrylamides, including biocompatibility and responsiveness to environmental stimuli (Liu et al., 2016).
Smart Materials
- Electro-Conductive Hydrogels : Incorporating acrylamide derivatives into hydrogels to create materials with high electronic conductivity demonstrates the versatility of acrylamides in developing smart materials for electronic and biomedical applications (Kishi et al., 2014).
Polymer Science
- Polymer Synthesis and Characterization : Studies on the polymerization of acrylamides containing specific moieties, like proline or hydroxyproline, indicate the role of acrylamides in synthesizing polymers with targeted properties for applications in fields such as biotechnology and materials science (Mori et al., 2008).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(19,11-22-4)10-17-15(18)8-6-12-5-7-13(20-2)14(9-12)21-3/h5-9,19H,10-11H2,1-4H3,(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGTBFIHITXQY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC(=C(C=C1)OC)OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

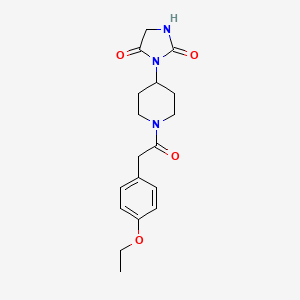
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2442431.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)
![3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B2442433.png)

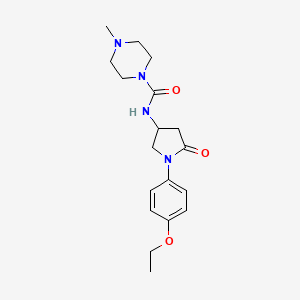
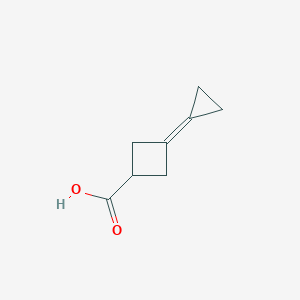
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)
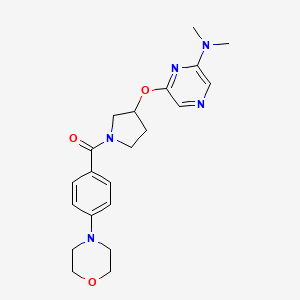
![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)
